molecular formula C10H10INO B14396407 (2-Iodo-1-isocyanatopropan-2-yl)benzene CAS No. 89877-34-9

(2-Iodo-1-isocyanatopropan-2-yl)benzene

Cat. No.: B14396407
CAS No.: 89877-34-9
M. Wt: 287.10 g/mol
InChI Key: OZHKFETWLHZPBZ-UHFFFAOYSA-N
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Description

"(2-Iodo-1-isocyanatopropan-2-yl)benzene" is a halogenated aromatic compound featuring a benzene ring substituted with a branched propane chain. The propane moiety contains an isocyanate (-NCO) group at the 1-position and an iodine atom at the 2-position, resulting in a structure that combines electrophilic (iodine) and highly reactive (isocyanate) functionalities. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or polymer chemistry, where the isocyanate group enables urethane or urea bond formation.

Properties

CAS No.

89877-34-9

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

(2-iodo-1-isocyanatopropan-2-yl)benzene

InChI

InChI=1S/C10H10INO/c1-10(11,7-12-8-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

OZHKFETWLHZPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)(C1=CC=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-1-isocyanatopropan-2-yl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-1-isocyanatopropan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Iodo-1-isocyanatopropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Iodo-1-isocyanatopropan-2-yl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, forming covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique reactivity arises from the interplay between its iodine substituent and isocyanate group. Below is a comparative analysis with structurally or functionally related benzene derivatives:

Table 1: Key Properties of "(2-Iodo-1-isocyanatopropan-2-yl)benzene" and Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications
This compound C₁₀H₁₀INO* 287.10* Iodo, isocyanate Cross-coupling, polymer synthesis
1-Iodo-2-(prop-2-en-1-yl)benzene C₉H₉I 244.07 Iodo, allyl Suzuki-Miyaura coupling, intermediates
Phenyl isocyanate C₇H₅NO 119.12 Isocyanate Urethane production, pharmaceuticals
2-Iodotoluene C₇H₇I 218.04 Iodo, methyl Electrophilic substitution reactions

*Hypothetical values inferred from structural analysis due to lack of direct evidence.

Reactivity and Stability

  • Iodine Substituent : The iodine atom in "this compound" enhances electrophilicity at the aromatic ring, similar to 2-iodotoluene. However, its steric bulk (due to the propane branch) may hinder某些 reactions compared to simpler iodoarenes .
  • Isocyanate Group : The -NCO group’s reactivity parallels phenyl isocyanate, enabling nucleophilic additions (e.g., with amines or alcohols). However, the branched propane chain may reduce volatility and increase steric hindrance, slowing reaction kinetics .

Research Findings and Limitations

  • Gaps in Evidence : Direct experimental data for "this compound" (e.g., spectroscopic characterization, reaction yields) are absent in the provided sources. Comparisons rely on structural analogs like phenyl isocyanate and iodo-substituted benzenes .
  • Potential Applications: Hypothetical applications include: Pharmaceuticals: As a building block for iodinated bioactive molecules. Materials Science: As a monomer for polyurethanes with halogenated side chains.

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